![molecular formula C11H20O B13812184 (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL CAS No. 68330-44-9](/img/structure/B13812184.png)
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-Exo-1,2,7,7-tetramethylbicyclo[221]heptan-2-OL is a bicyclic alcohol compound with a unique structure It is characterized by its four methyl groups and a hydroxyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with camphor, a naturally occurring bicyclic ketone.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Borneol is then oxidized to camphene using an oxidizing agent like chromic acid (H2CrO4).
Hydration: Camphene undergoes hydration in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Reduction: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane
Substitution: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride or bromide
Scientific Research Applications
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Camphor: A precursor in the synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.
Borneol: An intermediate in the synthesis process.
Isoborneol: A stereoisomer with similar properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of four methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
68330-44-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1 |
InChI Key |
LFYXNXGVLGKVCJ-LSJOCFKGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

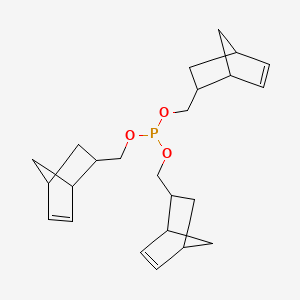

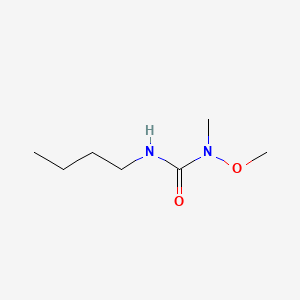
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
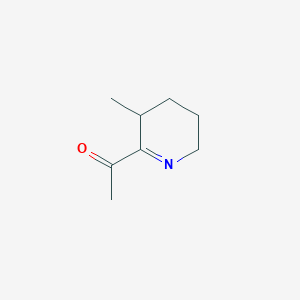
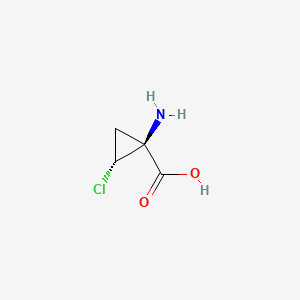
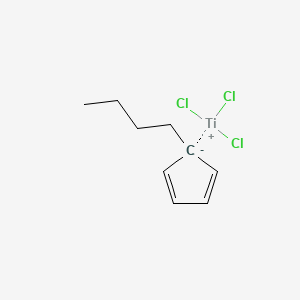

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
